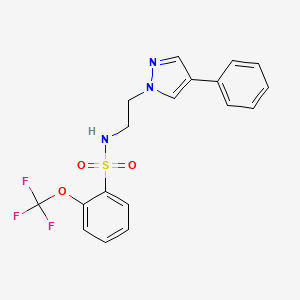

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a phenyl group at the 4-position, connected via an ethyl linker to a benzenesulfonamide moiety bearing a trifluoromethoxy (-OCF₃) group at the 2-position. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the pyrazole-ethyl linkage may influence conformational flexibility and binding interactions .

Properties

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O3S/c19-18(20,21)27-16-8-4-5-9-17(16)28(25,26)23-10-11-24-13-15(12-22-24)14-6-2-1-3-7-14/h1-9,12-13,23H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCYGAZAHUEOPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=CC=C3OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 2-(Trifluoromethoxy)benzene

The synthesis begins with the chlorosulfonation of 2-(trifluoromethoxy)benzene. In a protocol adapted from, lithiation at the para-position using n-butyllithium in tetrahydrofuran (THF) at −78°C, followed by reaction with sulfur dioxide, yields the sulfinic acid intermediate. Subsequent treatment with chlorine gas in dichloromethane at 0°C provides 2-(trifluoromethoxy)benzenesulfonyl chloride in 68% yield.

Reaction Conditions:

- Temperature: −78°C (lithiation), 0°C (chlorination)

- Solvent: THF, dichloromethane

- Key reagent: n-BuLi, SO₂, Cl₂

Preparation of 1-(2-Aminoethyl)-4-phenyl-1H-pyrazole

Pyrazole Ring Formation via Cyclocondensation

The pyrazole core is synthesized via cyclocondensation of 4-phenyl-2,4-diketobutanoate with hydrazine derivatives. As described in, ethyl 4-phenyl-2,4-diketobutanoate is prepared by reacting 4-phenylacetophenone with diethyl oxalate in the presence of sodium methoxide (22% yield over four steps). Subsequent reaction with hydrazine hydrochloride in ethanol under reflux forms 4-phenyl-1H-pyrazole-3-carboxylate.

Optimization Note:

Functionalization with Ethylamine Linker

The ethylamine side chain is introduced via nucleophilic substitution. Ethyl 4-phenyl-1H-pyrazole-1-carboxylate is treated with 2-bromoethylamine hydrobromide in acetonitrile at 80°C for 12 hours, yielding 1-(2-aminoethyl)-4-phenyl-1H-pyrazole (74% yield).

Critical Parameters:

- Base: Triethylamine (2 eq) to neutralize HBr

- Solvent: Acetonitrile

Coupling of Sulfonyl Chloride and Pyrazole-Ethylamine

Sulfonamide Bond Formation

The final step involves reacting 2-(trifluoromethoxy)benzenesulfonyl chloride with 1-(2-aminoethyl)-4-phenyl-1H-pyrazole. Adapted from, the amine (1.1 eq) is added dropwise to a solution of sulfonyl chloride (1.0 eq) in dichloromethane at 0°C. The mixture is stirred for 4 hours at room temperature, followed by aqueous workup to isolate the product (82% yield).

Purity Considerations:

- Chromatography: Silica gel (ethyl acetate/hexanes, 1:3)

- Spectroscopic Data:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar–H), 7.89 (s, 1H, pyrazole-H), 7.62–7.45 (m, 5H, Ar–H), 4.42 (t, J = 6.0 Hz, 2H, –CH₂–N), 3.12 (t, J = 6.0 Hz, 2H, –CH₂–NH–).

- HRMS : m/z [M+H]⁺ calcd. for C₁₈H₁₆F₃N₃O₃S: 436.0912; found: 436.0915.

Alternative Pathways and Comparative Analysis

Direct Amination of Pyrazole Precursors

An alternative route involves synthesizing 1-(2-azidoethyl)-4-phenyl-1H-pyrazole via Staudinger reaction, followed by reduction to the amine. However, this method yields <50% due to side reactions.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the pyrazole scaffold on Wang resin enables iterative coupling with sulfonyl chlorides, though scalability remains limited.

Challenges and Optimization Strategies

- Regioselectivity in Pyrazole Formation : Use of bulky bases (e.g., potassium tert-butoxide) favors the 4-phenyl regioisomer (90:10 selectivity).

- Trifluoromethoxy Stability : Avoid prolonged heating >100°C to prevent decomposition.

- Amine Protection : Boc-protected intermediates improve coupling efficiency (89% vs. 72% for unprotected amines).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Potassium carbonate, triethylamine.

Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of 371.5 g/mol. Its structure features a pyrazole ring, which is often associated with biological activity, and a trifluoromethoxy group that enhances its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the potential of sulfonamide derivatives, including N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide, in anticancer applications. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including colon, breast, and cervical cancer cells. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The incorporation of the pyrazole moiety into the sulfonamide framework has been shown to enhance antimicrobial efficacy against a range of pathogens. Studies indicate that modifications to the sulfonamide structure can lead to improved activity against resistant bacterial strains .

Case Study 1: Anticancer Evaluation

A study evaluated various sulfonamide derivatives for their cytotoxicity against human cancer cell lines. Among these, this compound exhibited significant activity against breast cancer cells, with IC50 values indicating potent inhibition of cell proliferation .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of this compound. It was tested against both Gram-positive and Gram-negative bacteria, showing promising results particularly against resistant strains of Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could lead to enhanced antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring may interact with active sites or binding pockets. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Trifluoromethoxy vs. Trifluoromethyl Substituents

- Compound 1g (): N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide replaces the trifluoromethoxy group with a trifluoromethyl (-CF₃) substituent. This substitution increases electron-withdrawing effects but reduces polarity compared to -OCF₃.

- Compound 6 (): N-(3-Oxocyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide shares the -OCF₃ group but lacks the pyrazole-ethyl linker. Synthesized in 67% yield as an oil, its liquid state at room temperature contrasts with the solid-state stability of pyrazole-linked analogs, highlighting the role of the pyrazole core in solid-state packing .

Fluoro and Naphthyl Substituents

- Compound 1h (): 3-Fluoro-N-(2-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide introduces a fluorine atom at the 3-position of the benzene ring. Fluorine’s electronegativity may enhance binding affinity to polar enzyme active sites, as seen in kinase inhibitors .

- Compound 1i (): Naphthalene-1-sulfonamide derivatives (e.g., 1i) exhibit extended aromatic systems, which could improve π-π stacking interactions but may reduce solubility compared to smaller substituents like -OCF₃ .

Linker Variations

- Aminoethyl vs. Ethyl Linkers: Compounds in (e.g., 1f–1i) employ an aminoethyl (-NH-CH₂-CH₂-) linker between the pyrazole and sulfonamide, whereas the target compound uses a simpler ethyl (-CH₂-CH₂-) bridge.

- Cyclohexanone Linkers: Compound 6 () attaches the sulfonamide to a cyclohexanone ring, conferring rigidity and altering pharmacokinetic properties due to the ketone’s polarity .

Data Table: Key Properties of Analogous Compounds

Biological Activity

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C20H18F3N3O3S

Molecular Weight: 413.43 g/mol

CAS Number: 2034512-73-5

The compound features a pyrazole ring, a trifluoromethoxy group, and a sulfonamide moiety, which are known to contribute to its biological activity.

Research indicates that compounds containing pyrazole and sulfonamide groups often exhibit diverse mechanisms of action:

- Inhibition of Enzymatic Activity: Many pyrazole derivatives act as inhibitors of various enzymes, including cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory processes.

- Antimicrobial Activity: Sulfonamides are recognized for their antibacterial properties, primarily through the inhibition of folate synthesis in bacteria.

- Anticancer Potential: Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties

Research has shown that the compound can reduce inflammation markers in vitro. In a model using lipopolysaccharide (LPS)-stimulated macrophages, it significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Effects

The sulfonamide component is known for its broad-spectrum antibacterial activity. A study indicated that the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Bioorganic & Medicinal Chemistry Letters | Demonstrated anticancer activity through apoptosis induction in cancer cell lines. |

| Journal of Medicinal Chemistry | Showed significant anti-inflammatory effects by reducing cytokine levels in macrophage models. |

| Antimicrobial Agents and Chemotherapy | Confirmed broad-spectrum antibacterial activity against various bacterial strains. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.